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Compound of Interest

Compound Name: ICA-105665

Cat. No.: B11929643 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published data on ICA-105665, a potent

Kv7 potassium channel opener, with alternative compounds. The information is presented to

support independent validation efforts and inform future research in the field of epilepsy and

neuronal excitability disorders. All quantitative data is summarized in structured tables, and

detailed experimental methodologies for key assays are provided.

Overview of ICA-105665
ICA-105665 (also known as PF-04895162) is a small molecule that potently and orally

activates neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[1] Developed for the

treatment of epilepsy, it demonstrated anti-seizure effects in preclinical models and early

clinical trials.[1] However, its development was halted due to unexpected hepatotoxicity

observed in a Phase I clinical trial.[2]

Comparative Efficacy of Kv7 Channel Openers
The primary mechanism of action for this class of compounds is the opening of Kv7 channels,

which leads to a hyperpolarization of the neuronal membrane and a decrease in neuronal

excitability. The potency of these compounds is typically measured by their half-maximal

effective concentration (EC50) for activating the target channels.
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Compound Target EC50 (µM)
Development
Status

Reference

ICA-105665 Kv7.2/7.3 0.3 Discontinued [1]

Retigabine

(Ezogabine)
Kv7.2/7.3 ~4.2 Withdrawn [1]

Azetukalner

(XEN1101)
Kv7.2/7.3 0.027 Phase 3 [3]

Pynegabine

(HN37)
Kv7.2/7.3

More potent than

Retigabine
Phase 2 [4][5]

BHV-7000 Kv7.2/7.3 - Phase 2/3 [1][6]

Flupirtine Kv7.2/7.3 - Withdrawn

ICA-069673 Kv7.2/7.3 0.69 Preclinical [7]

Clinical Efficacy in Epilepsy
A key study validating the mechanism of action of Kv7 channel openers is the assessment of

their effect on the photoparoxysmal response (PPR) in patients with photosensitive epilepsy.

The Standard Photosensitivity Range (SPR) is a measure of the range of flash frequencies that

elicit an epileptiform EEG response.

ICA-105665 Phase IIa Photosensitivity Study
A single-blind, single-dose, multiple-cohort study was conducted to assess the effect of ICA-
105665 on PPRs in patients with epilepsy.[6][8]
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Dose Number of Patients Responders*
Percentage of
Responders

100 mg 4 1 25%

200 mg 4 0 0%

400 mg 4 2 50%

500 mg 6 4 66.7%

*Response was defined as a reduction in the SPR of at least three units at three separate time

points compared to placebo.[6]

Azetukalner (XEN1101) X-TOLE Study
Azetukalner has been evaluated in a Phase 2b randomized, double-blind, placebo-controlled

trial (X-TOLE) in adults with focal epilepsy. The open-label extension (OLE) of this study has

provided long-term efficacy data.[8][9]

Metric Result

Median Percentage Change in Monthly Seizure

Frequency (OLE Months 12-24)
80.2% - 83.2% reduction from baseline

Seizure Freedom for ≥12 Consecutive Months

(in patients treated for ≥24 months)
23.6%

Safety Profile: Hepatotoxicity of ICA-105665
The clinical development of ICA-105665 was terminated due to observations of transaminase

elevations in healthy volunteers.[2] This hepatotoxicity was found to be a result of a dual

mechanism:

Mitochondrial Dysfunction: Inhibition of mitochondrial function.

Bile Salt Export Pump (BSEP) Inhibition: Blockade of the BSEP transporter, leading to an

accumulation of cytotoxic bile acids in hepatocytes.[2][3]
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This highlights the importance of assessing these off-target effects in the development of new

Kv7 channel openers.

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Kv7
Channel Activity
This method is used to measure the effect of compounds on the activity of Kv7 channels

expressed in a cell line (e.g., CHO or HEK293 cells).

Methodology:

Cell Culture: Cells stably or transiently expressing the Kv7 channel subunits of interest (e.g.,

Kv7.2 and Kv7.3) are cultured on glass coverslips.

Pipette Preparation: Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled

with an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2

Mg-ATP, adjusted to pH 7.3 with KOH.

Recording: Coverslips are placed in a recording chamber on an inverted microscope and

perfused with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2,

10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and

the cell membrane. The membrane patch is then ruptured to achieve the whole-cell

configuration.

Voltage Clamp: The cell is voltage-clamped at a holding potential of -80 mV. Depolarizing

voltage steps are applied to elicit Kv7 currents.

Compound Application: The compound of interest is perfused into the bath at various

concentrations. The effect on the current amplitude and voltage-dependence of activation is

measured.

Data Analysis: Concentration-response curves are generated to determine the EC50 value.
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BSEP Inhibition Assay using Inside-Out Membrane
Vesicles
This assay assesses the potential of a compound to inhibit the BSEP transporter.

Methodology:

Vesicle Preparation: Inside-out membrane vesicles are prepared from a cell line (e.g.,

HEK293) overexpressing human BSEP.

Transport Reaction: Vesicles are incubated with a radiolabeled or fluorescent BSEP

substrate (e.g., [3H]-taurocholic acid) in the presence and absence of ATP. The reaction also

includes the test compound at various concentrations.

Filtration: The reaction is stopped by rapid filtration through a glass fiber filter, separating the

vesicles from the incubation medium.

Quantification: The amount of substrate trapped inside the vesicles is quantified by liquid

scintillation counting or fluorescence measurement.

Data Analysis: The ATP-dependent transport is calculated by subtracting the transport in the

absence of ATP from that in the presence of ATP. The inhibitory effect of the test compound

is then determined, and an IC50 value is calculated.

Mitochondrial Toxicity Assessment using Seahorse XF
Analyzer
This assay measures the effect of a compound on mitochondrial respiration.

Methodology:

Cell Culture: A relevant cell line (e.g., HepG2 hepatocytes) is seeded in a Seahorse XF cell

culture microplate.

Compound Treatment: Cells are treated with the test compound for a specified period.
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Seahorse Assay: The cell culture plate is placed in a Seahorse XF Analyzer. The oxygen

consumption rate (OCR) is measured in real-time.

Mitochondrial Stress Test: A series of mitochondrial toxins are sequentially injected to

measure key parameters of mitochondrial function:

Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.

FCCP: A protonophore that uncouples oxygen consumption from ATP production,

revealing maximal respiration.

Rotenone/Antimycin A: Inhibit Complex I and III of the electron transport chain, shutting

down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.

Data Analysis: The changes in OCR in response to the compound and the mitochondrial

toxins are analyzed to determine the extent and nature of the mitochondrial toxicity.

Signaling Pathways and Experimental Workflows
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Caption: Mechanism of action of ICA-105665.
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Caption: Key experimental workflows for ICA-105665 validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.neurology.org/doi/10.1212/WNL.0000000000208587
https://pmc.ncbi.nlm.nih.gov/articles/PMC12014913/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12014913/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12014913/
https://www.benchchem.com/product/b11929643#independent-validation-of-published-ica-105665-data
https://www.benchchem.com/product/b11929643#independent-validation-of-published-ica-105665-data
https://www.benchchem.com/product/b11929643#independent-validation-of-published-ica-105665-data
https://www.benchchem.com/product/b11929643#independent-validation-of-published-ica-105665-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11929643?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

